2-Hydroxybenzene-1,3,5-trimethanol
Overview
Description
2-Hydroxybenzene-1,3,5-trimethanol, also known as 2,4,6-trimethylol phenol, is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, characterized by the presence of three hydroxymethyl groups attached to the benzene ring at positions 1, 3, and 5, and a hydroxyl group at position 2. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzene-1,3,5-trimethanol can be synthesized through the reaction of phenol with formaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to catalyze the formation of the hydroxymethyl groups. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and formaldehyde are reacted in the presence of a base. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through processes such as crystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced phenolic derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl and hydroxymethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2-Hydroxybenzene-1,3,5-trimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzene-1,3,5-trimethanol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with metal ions and other molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
- 2,4,6-Tris(hydroxymethyl)phenol
- 1-Hydroxybenzene-2,4,6-trimethanol
- 4-Hydroxy-1,3,5-benzenetrismethanol
Comparison: 2-Hydroxybenzene-1,3,5-trimethanol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to form stable complexes with metal ions also distinguishes it from other phenolic compounds .
Properties
IUPAC Name |
2,4,6-tris(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-2,10-13H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYXXLMBRSSBGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183605 | |
Record name | 2,4,6-Trimethylol phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-61-3 | |
Record name | 2-Hydroxy-1,3,5-benzenetrimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2937-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethylol phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethylol phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzene-1,3,5-trimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIMETHYLOLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JW5B05026 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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